5-Bromo-2-cyclobutoxyaniline

Catalog No.
S13791998
CAS No.
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-cyclobutoxyaniline

Product Name

5-Bromo-2-cyclobutoxyaniline

IUPAC Name

5-bromo-2-cyclobutyloxyaniline

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

UVTUOVBRWVXFGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)Br)N

5-Bromo-2-cyclobutoxyaniline is an organic compound characterized by its bromine substitution and cyclobutoxy group attached to an aniline structure. Its molecular formula is C13H18BrNOC_{13}H_{18}BrNO with a molecular weight of approximately 284.19 g/mol. The compound features a bromine atom at the 5-position and a cyclobutoxy group at the 2-position of the aniline ring, which significantly influences its chemical properties and reactivity.

Typical of anilines and brominated compounds, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Ullmann coupling, to form biaryl compounds.
  • Reduction Reactions: The aniline group can be reduced to form amines or other derivatives depending on the reaction conditions.

The synthesis of 5-Bromo-2-cyclobutoxyaniline can be achieved through several methods, including:

  • Bromination of Aniline Derivatives: Starting from 2-cyclobutoxyaniline, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Cyclobutane Formation: Cyclobutane derivatives can be synthesized through cyclization reactions involving appropriate precursors followed by functionalization to introduce the aniline moiety.
  • Coupling Reactions: Utilizing coupling techniques such as Suzuki or Heck reactions to introduce the cyclobutoxy group onto the aniline framework.

5-Bromo-2-cyclobutoxyaniline has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive molecules in drug discovery.
  • Material Science: In the development of polymers or materials with specific electronic properties due to its unique structure.
  • Chemical Research: As a reagent in organic synthesis for producing more complex organic molecules.

Several compounds share structural similarities with 5-Bromo-2-cyclobutoxyaniline, including:

Compound NameMolecular FormulaUnique Features
5-BromoanilineC6H6BrNSimple aniline structure without cycloalkyl groups
2-CyclobutoxyanilineC11H15NOLacks bromine substitution
4-Bromo-2-cyclopropylanilineC10H12BrNContains a cyclopropyl group instead of cyclobutane

Uniqueness of 5-Bromo-2-cyclobutoxyaniline:
This compound's distinct combination of a bromine atom and a cyclobutoxy group sets it apart from other similar compounds, potentially granting it unique reactivity and biological properties that merit further investigation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.01023 g/mol

Monoisotopic Mass

241.01023 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types